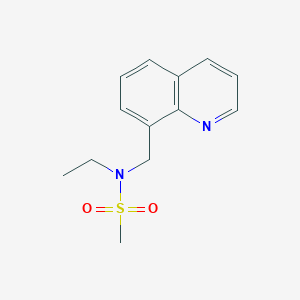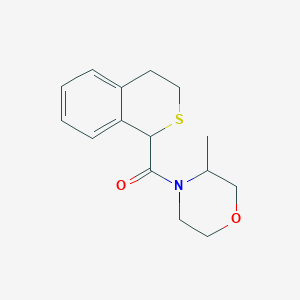
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide, also known as QM, is a chemical compound that has been extensively studied for its potential use in scientific research. QM is a sulfonamide derivative that has shown promise in various applications, including as a fluorescent probe, antitumor agent, and enzyme inhibitor. In
Mécanisme D'action
The mechanism of action of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been shown to bind to metal ions, which may play a role in its fluorescent properties. It has also been shown to inhibit the activity of enzymes, possibly through binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has low toxicity in vitro, making it a safe option for scientific research. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been shown to inhibit the growth of cancer cells, suggesting potential antitumor properties. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has also been shown to have antioxidant properties, which may have implications for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide in scientific research is its fluorescent properties, which make it a useful tool for detecting the presence of metal ions in biological systems. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has also shown promise as an antitumor agent and enzyme inhibitor, making it a potential therapeutic agent for various diseases. However, limitations of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide include its low solubility in aqueous solutions, which may affect its bioavailability in certain applications.
Orientations Futures
For N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide research include exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide's fluorescent properties may also have implications for imaging techniques in biological systems. Further studies are needed to fully understand the mechanism of action of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide involves the reaction of N-ethyl-N-(quinolin-8-ylmethyl)amine with methanesulfonyl chloride in the presence of a base. The resulting N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide product is typically purified using chromatography techniques. The synthesis of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been optimized to produce high yields of the compound, making it a viable option for scientific research.
Applications De Recherche Scientifique
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been studied as an antitumor agent, with promising results in inhibiting the growth of cancer cells. N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(18(2,16)17)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQFTIACIXZMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC2=C1N=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)

![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)

![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)

![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)